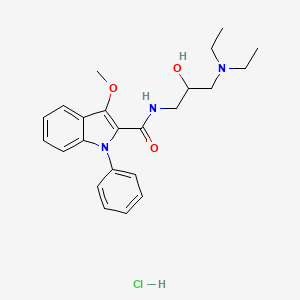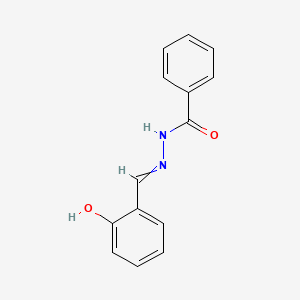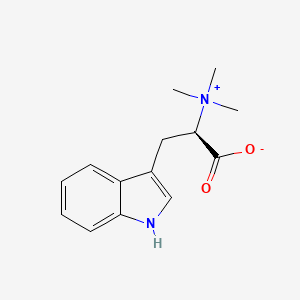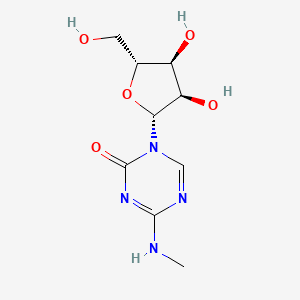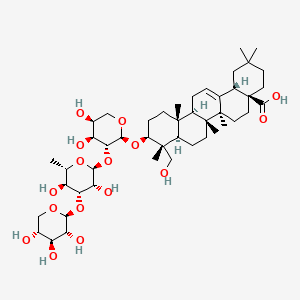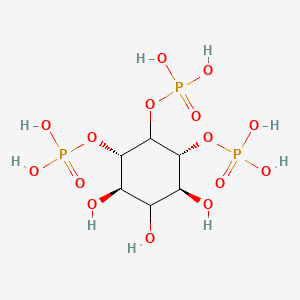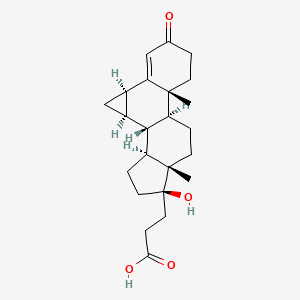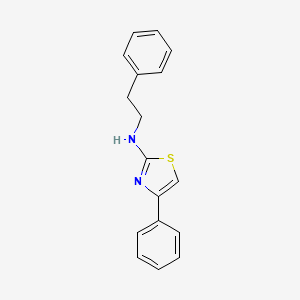
Fanetizole
Descripción general
Descripción
Fanetizole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has been widely studied for its potential therapeutic applications in treating various diseases.
Aplicaciones Científicas De Investigación
Inmunomodulación
Fanetizole se ha estudiado por sus efectos en la función de los neutrófilos, particularmente en el contexto de la inmunomodulación. Se ha observado que el mesilato de this compound no afecta la migración aleatoria o estimulada, la fagocitosis o la degranulación en neutrófilos humanos normales. Sin embargo, inhibe significativamente la producción de superóxido en respuesta a factores quimiotácticos específicos . Esta inhibición selectiva sugiere que this compound podría ser útil para analizar la contribución de los neutrófilos al daño tisular inflamatorio y puede explicar en parte sus efectos antiartríticos.
Aplicaciones antiinflamatorias
La capacidad de this compound para inhibir la producción de superóxido por los neutrófilos apunta a su potencial como agente antiinflamatorio. Dado que el superóxido y otros metabolitos tóxicos del oxígeno están involucrados en el daño tisular inflamatorio, la inhibición selectiva de estos procesos por parte de this compound podría ser beneficiosa en el tratamiento de condiciones caracterizadas por una inflamación excesiva .
Investigación sobre la artritis
Dadas sus propiedades inmunomoduladoras y antiinflamatorias, this compound es de particular interés en la investigación sobre la artritis. Su supresión de la producción de metabolitos tóxicos del oxígeno por los neutrófilos puede ayudar a comprender y potencialmente tratar los mecanismos subyacentes de la artritis .
Síntesis de 2-aminotiazoles
Las características estructurales de this compound han facilitado el desarrollo de métodos de síntesis eficientes para 2-aminotiazoles en condiciones ambientales. Esto tiene implicaciones para el desarrollo de fármacos, ya que la estructura de 2-aminotiazol se encuentra en medicamentos para alergias, hipertensión, inflamación, esquizofrenia, infecciones bacterianas y VIH .
Tratamiento de la alergia
La relevancia estructural de this compound en la síntesis de compuestos para el tratamiento de alergias es notable. Al permitir la síntesis de 2-aminotiazoles, this compound contribuye al desarrollo de nuevos agentes terapéuticos para el manejo de reacciones alérgicas .
Investigación antihipertensiva
El papel de this compound en la síntesis de compuestos con propiedades antihipertensivas es otra área de aplicación. La investigación sobre el desarrollo de nuevos fármacos para bajar la presión arterial puede beneficiarse de las vías químicas que involucran a this compound .
Manejo de trastornos psiquiátricos
La aplicación del compuesto se extiende al manejo de trastornos psiquiátricos, particularmente en la síntesis de fármacos para la esquizofrenia. La influencia de this compound en la síntesis de compuestos relacionados podría conducir a avances en los tratamientos para las afecciones de salud mental .
Investigación antimicrobiana y antiviral
Por último, la importancia estructural de this compound en la síntesis de fármacos para infecciones bacterianas y por VIH destaca su papel en la investigación antimicrobiana y antiviral. El desarrollo de nuevos tratamientos para tales infecciones podría mejorarse mediante los procesos químicos que involucran a this compound .
Mecanismo De Acción
Target of Action
Fanetizole is a drug that has immunoregulating activity . It has been shown to restore depressed E-rosetting activity in adult thymectomized mice, as well as enhance in vitro proliferation of murine thymic cells to mitogen and synergistically acted with the monokine interleukin-1 . The primary targets of this compound are thus likely to be immune cells, particularly those involved in the E-rosetting activity and thymic cell proliferation.
Mode of Action
This compound interacts with its targets, leading to changes in their activity. Specifically, it restores depressed E-rosetting activity and enhances the proliferation of murine thymic cells . The binding affinity of this compound with proteases pepsin and trypsin has been investigated, and it was found that the interactions of this compound with either pepsin or trypsin resulted in fluorescence quenching .
Biochemical Pathways
Given its immunoregulatory activity, it is likely that it affects pathways involved in immune response and cell proliferation
Result of Action
The molecular and cellular effects of this compound’s action involve the restoration of depressed E-rosetting activity and the enhancement of in vitro proliferation of murine thymic cells . It also results in fluorescence quenching when interacting with proteases pepsin and trypsin . These effects suggest that this compound may have a significant impact on immune cell function and proliferation.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of drugs . Factors such as temperature, pH, and the presence of other substances can affect drug stability and activity. Therefore, it is crucial to consider these factors when studying the action of this compound.
Análisis Bioquímico
Biochemical Properties
Fanetizole plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase activity . It interacts with various enzymes and proteins, including cyclooxygenase and neutrophil superoxide production pathways . The nature of these interactions involves the inhibition of enzyme activity, which leads to a reduction in inflammatory responses and oxidative stress .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit the production of superoxide in neutrophils, which is a crucial aspect of the immune response . This inhibition is dose-dependent and specific to certain stimuli . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and the inhibition of enzyme activity. This compound binds to cyclooxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . This inhibition leads to decreased oxidative stress and inflammation. Additionally, this compound has been shown to enhance the proliferation of thymic cells and synergize with interleukin-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on superoxide production over extended periods, although the degree of inhibition may vary . Long-term exposure to this compound has also been associated with sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits superoxide production and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to cellular structures and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and immunomodulatory activities. It interacts with enzymes such as cyclooxygenase and other proteins involved in the metabolism of inflammatory mediators . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms . This compound tends to accumulate in tissues with high inflammatory activity, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory responses . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzyme activity and inflammation .
Propiedades
IUPAC Name |
4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMMXMBFJUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048695 | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-94-6 | |
| Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanetizole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANETIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


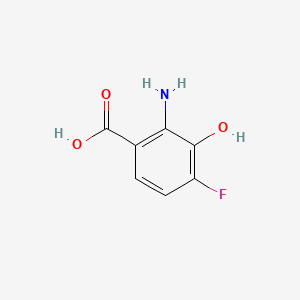

![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)

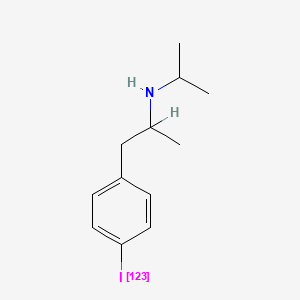
![(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1215273.png)
